

# Spectroscopic Analysis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)

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## Compound of Interest

Compound Name: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No.: B077367

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CAS Registry Number: 13080-86-9 Molecular Formula:  $C_{27}H_{26}N_2O_2$  Molecular Weight: 410.51 g/mol

This technical guide provides an in-depth overview of the spectral data for **2,2-Bis[4-(4-aminophenoxy)phenyl]propane** (BAPP), a key monomer in the synthesis of high-performance polyimides and other polymers. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectral information and experimental protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Introduction

**2,2-Bis[4-(4-aminophenoxy)phenyl]propane**, commonly known as BAPP, is an aromatic diamine characterized by its rigid backbone and flexible ether linkages. These structural features impart desirable properties such as high thermal stability, good solubility in organic solvents, and excellent mechanical performance to the polymers derived from it. Accurate spectroscopic characterization is crucial for verifying the purity and structure of the monomer before polymerization.

## Spectral Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of BAPP. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectral data.

Table 1:  $^1\text{H}$  NMR Spectral Data for BAPP

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.12	d	4H	Aromatic C-H
6.85	d	4H	Aromatic C-H
6.81	d	4H	Aromatic C-H
6.64	d	4H	Aromatic C-H
3.52	s	2H	-NH <sub>2</sub>
1.63	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectral Data for BAPP

Chemical Shift ( $\delta$ , ppm)	Assignment
147.5	Aromatic C-O
145.4	Aromatic C-N
141.6	Aromatic C-C(CH <sub>3</sub> ) <sub>2</sub>
127.8	Aromatic C-H
121.3	Aromatic C-H
119.5	Aromatic C-H
115.6	Aromatic C-H
41.8	-C(CH <sub>3</sub> ) <sub>2</sub>
31.0	-C(CH <sub>3</sub> ) <sub>2</sub>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in BAPP. The characteristic absorption bands are presented in Table 3.

Table 3: FTIR Spectral Data for BAPP

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3435, 3358	Strong, Sharp	N-H stretching (asymmetric and symmetric) of primary amine
3035	Medium	Aromatic C-H stretching
2965	Medium	Aliphatic C-H stretching (asymmetric) of -CH <sub>3</sub>
2870	Medium	Aliphatic C-H stretching (symmetric) of -CH <sub>3</sub>
1620	Strong	N-H bending (scissoring) of primary amine
1500	Strong	Aromatic C=C stretching
1240	Strong	Aryl-O-Aryl asymmetric stretching
825	Strong	p-disubstituted benzene C-H out-of-plane bending

## Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

### NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe was used for both <sup>1</sup>H and <sup>13</sup>C NMR analyses.

Sample Preparation: A 10 mg sample of BAPP was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was filtered through a glass wool pipette into a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Frequency: 600 MHz
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Pulse Width: 10.0 μs
- Spectral Width: 12 ppm

<sup>13</sup>C NMR Acquisition:

- Frequency: 150 MHz
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: zgpg30 (proton-decoupled)
- Spectral Width: 240 ppm

## FTIR Spectroscopy Protocol

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory was used.

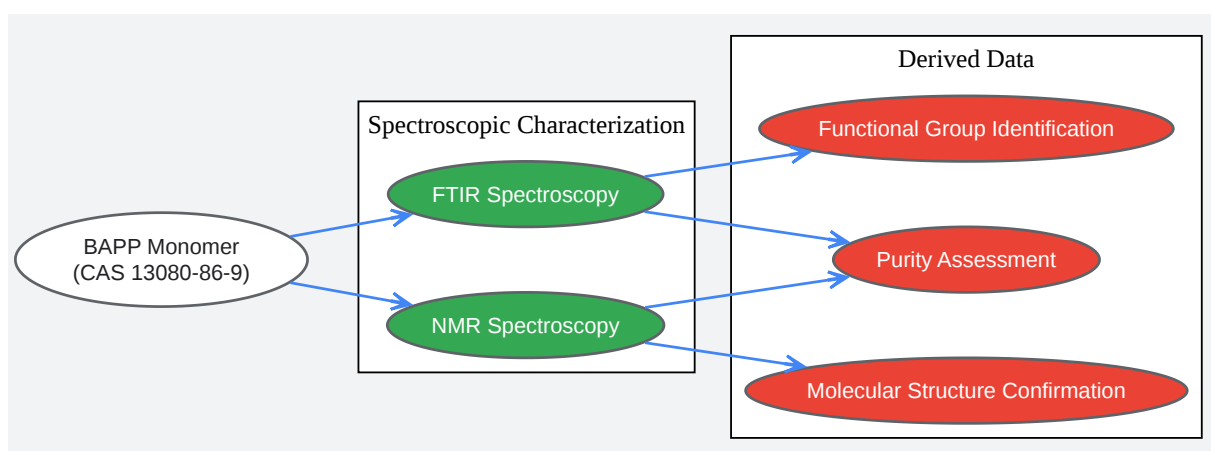
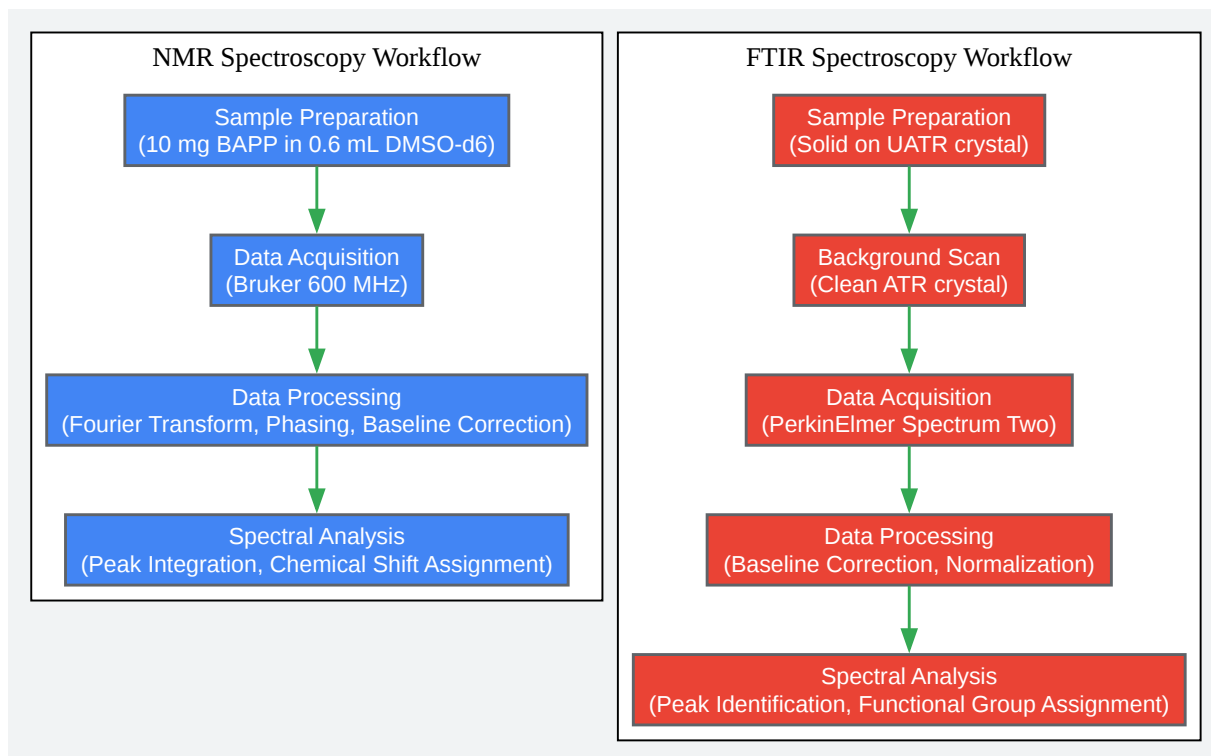
Sample Preparation: A small amount of the solid BAPP powder was placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition:

- Technique: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- Background: A background spectrum of the clean ATR crystal was collected prior to sample analysis.

## Visualization of Methodologies

The following diagrams illustrate the workflows for the spectroscopic analysis of BAPP.



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- To cite this document: BenchChem. [Spectroscopic Analysis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077367#cas-13080-86-9-spectral-data-ftir-nmr]

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